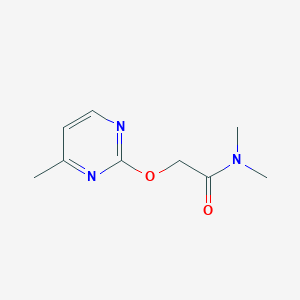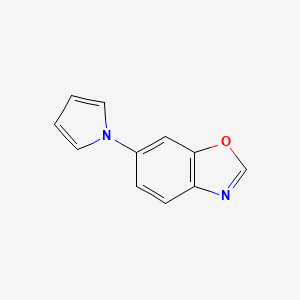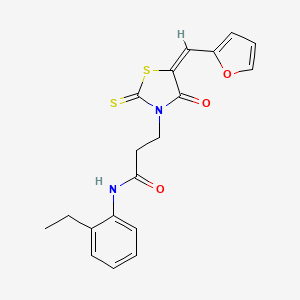
(E)-N-(2-ethylphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a furan ring, which is a heterocyclic compound with a five-membered ring structure composed of four carbon atoms and one oxygen atom . Furan is a colorless, volatile, and somewhat toxic liquid . It also contains a thiazolidine ring, which is a heterocyclic compound with a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the furan and thiazolidine rings. Furan compounds are known to undergo a variety of reactions, including polymerization and other transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan ring could contribute to its volatility and toxicity .
科学的研究の応用
Antimicrobial and Antifungal Properties
The compound, a variant of 4-thiazolidinones, has been reported to exhibit promising antimicrobial and antifungal activities. Specific derivatives of the compound, especially those incorporating furan and thiazolidinone moieties, have been tested against various bacterial and fungal strains, demonstrating significant biological activity. For instance, some compounds have shown excellent antibacterial and antifungal activities, comparable to standard drugs in certain cases. These activities are attributed to the structural framework of the compound, which seems to play a crucial role in its antimicrobial effectiveness (Patel & Shaikh, 2010), (Zala, Dave, & Undavia, 2015).
Anticancer Properties
This chemical structure has been extensively studied for its potential anticancer properties. Variants of the compound have demonstrated the ability to inhibit tumor growth and angiogenesis effectively. Specifically, some derivatives have shown potent anticancer activity against various cancer cell lines, including leukemia cells. The furan moiety, coupled with the thiazolidinone structure, seems to be instrumental in exerting cytotoxic effects on cancer cells, inducing apoptosis, and inhibiting cell proliferation. The specific structural attributes, such as the presence of electron-donating groups, have been identified as key factors contributing to the compound's anticancer properties (Chandrappa et al., 2010), (Chandrappa et al., 2009).
Anti-Inflammatory and Antioxidant Properties
In addition to its antimicrobial and anticancer activities, the compound has shown promising results in anti-inflammatory and antioxidant studies. Certain derivatives have exhibited significant anti-inflammatory activity, comparable to established anti-inflammatory drugs in the market. This suggests the potential utility of the compound in treating inflammatory conditions. The antioxidant properties of certain derivatives have also been highlighted, with some compounds showing higher antioxidant activity than known antioxidants like ascorbic acid. These findings open up possibilities for the compound's application in managing oxidative stress-related conditions (Sunder & Maleraju, 2013), (Tumosienė et al., 2020).
Safety and Hazards
特性
IUPAC Name |
N-(2-ethylphenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-2-13-6-3-4-8-15(13)20-17(22)9-10-21-18(23)16(26-19(21)25)12-14-7-5-11-24-14/h3-8,11-12H,2,9-10H2,1H3,(H,20,22)/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOPWCKRAURFKS-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

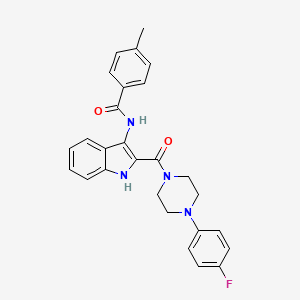
![2-Spiro[2.4]heptan-7-ylacetic acid](/img/structure/B2613474.png)
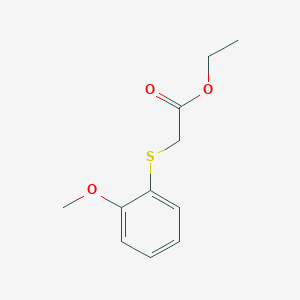
![2-[[5-(3-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid](/img/structure/B2613476.png)
![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid](/img/structure/B2613477.png)
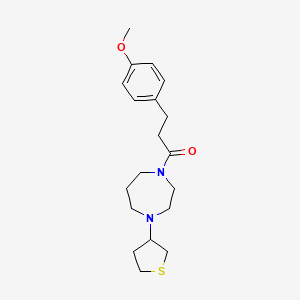

![1-(4-chlorophenyl)-N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2613485.png)


